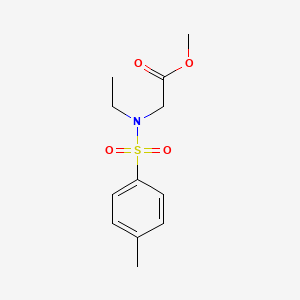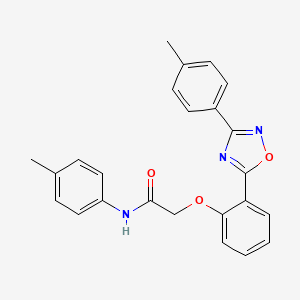
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and decreased anxiety. It has also been found to possess antitumor, antifungal, and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the compound's pharmacokinetics and toxicity need to be further investigated to fully understand its potential as a drug candidate.
In conclusion, 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in medicinal chemistry. Its diverse biological activities, including antitumor, antifungal, and antimicrobial properties, make it a promising compound for further research. However, its complex synthesis method and the need for further studies to fully understand its mechanism of action and toxicity are limitations that need to be addressed.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde, 2-(4-phenylpiperazin-1-yl)pyridine, and hydrazine hydrate in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported in several research articles and has been found to be efficient in producing high yields of the desired compound.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. It has also been shown to possess potent antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-10-8-17(9-11-18)21-26-23(30-27-21)20-7-4-12-25-22(20)29-15-13-28(14-16-29)19-5-2-1-3-6-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWQFXVCQPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)








![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)

